molecular formula C11H10ClN B1601819 2-(Chloromethyl)-6-methylquinoline CAS No. 22989-38-4

2-(Chloromethyl)-6-methylquinoline

Cat. No.: B1601819
CAS No.: 22989-38-4
M. Wt: 191.65 g/mol
InChI Key: CSLGYHQUXRUXPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylquinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylquinoline typically involves the chloromethylation of 6-methylquinoline. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-6-carboxylic acid or quinoline-6-aldehyde.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-(Chloromethyl)-6-methylquinoline serves as a crucial building block for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential anticancer properties. For instance, certain quinoline derivatives have shown significant inhibition of cancer cell proliferation and metastasis, making them candidates for further development as anticancer agents .

Antibacterial and Antiviral Properties
Research indicates that compounds derived from this compound exhibit antibacterial and antiviral activities. These properties are attributed to the ability of the chloromethyl group to interact with biological targets, such as enzymes and receptors, leading to the disruption of cellular processes in pathogens .

Organic Synthesis

Intermediate in Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential compound in the synthesis of diverse chemical entities used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds
The compound has been employed in synthesizing novel quinoline-based derivatives with enhanced biological activities. For example, modifications of the chloromethyl group can lead to compounds with improved selectivity and efficacy against specific biological targets .

Material Science

Development of Functional Materials
this compound's unique electronic properties make it suitable for developing novel materials with specific optical or electronic characteristics. Research has focused on incorporating this compound into polymer matrices to enhance their performance in applications such as sensors and organic light-emitting diodes (OLEDs) .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that a derivative of this compound significantly inhibited tumor growth in vitro and in vivo models, suggesting its potential as an anticancer drug candidate .
Antibacterial Properties Research showed that compounds derived from this compound exhibited activity against multi-drug resistant bacterial strains, highlighting their therapeutic potential .
Material Applications A recent study explored the incorporation of this compound into polymer films, resulting in enhanced photoluminescent properties suitable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylquinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Methylquinoline:

Uniqueness

2-(Chloromethyl)-6-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and other applications in organic chemistry.

Biological Activity

2-(Chloromethyl)-6-methylquinoline is a quinoline derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, secondary and tertiary amines have been synthesized by reacting 3-(chloromethyl)-2-chloro-6-methylquinoline with substituted aromatic amines in the presence of catalysts like triethylamine and potassium carbonate. These compounds have been characterized using techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized quinolinyl amines for their antifungal activity against various strains such as Aspergillus niger and Staphylococcus aureus. Compounds with electron-withdrawing groups showed promising antifungal activity, suggesting that structural modifications can enhance efficacy .

Antiproliferative Activity

In vitro studies have demonstrated that certain analogs of this compound possess antiproliferative effects against cancer cell lines. For example, a series of synthesized compounds were tested against H-460, HT-29, HepG2, and SGC-7901 cell lines, with some exhibiting IC50 values significantly lower than standard treatments like gefitinib. The structural modifications in these compounds were crucial in improving their biological interactions .

The biological activity of this compound derivatives is often attributed to their ability to interact with various biological targets. These compounds can inhibit cellular processes such as cell growth and proliferation by acting on specific kinases involved in signaling pathways. The exact mechanisms may vary depending on the substituents present on the quinoline ring .

Case Studies

  • Antifungal Activity : A study reported the synthesis of several quinolinyl amines which were screened for antifungal properties. Compounds with specific substituents displayed significant activity against Aspergillus species, indicating potential for development as antifungal agents .
  • Anticancer Potential : Another investigation focused on the antiproliferative effects of modified quinolines against various cancer cell lines. The findings suggested that certain derivatives could serve as effective leads for further drug development due to their enhanced activity compared to established treatments .

Summary of Findings

Activity Type Target Organisms/Cells Key Findings
AntimicrobialAspergillus niger, Staphylococcus aureusSome derivatives showed promising antifungal activity.
AntiproliferativeH-460, HT-29, HepG2, SGC-7901Certain compounds exhibited IC50 values significantly lower than gefitinib.

Properties

IUPAC Name

2-(chloromethyl)-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLGYHQUXRUXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563621
Record name 2-(Chloromethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22989-38-4
Record name 2-(Chloromethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of p-toluenesulfonyl chloride (6.19 g, 0.0325 mol) in dichloroethane (75 mL) was added 2,6 dimethylquinaldine N-oxide (2) (5 g, 0.0289 mol) under N2. The reaction mixture was then heated to 100° C. for 24 hours, cooled, concentrated and extracted with 10% K2CO3 and ethyl acetate. The organic layer was dried with MgSO4, concentrated and purified on a small silica flash column (2:1 dichloromethane:hexanes). The resulting yellow solid was then recrystallized in hexanes to afford 3.31 g (60%) of a white solid. H1 NMR (CDCl3): δ 2.50 (s, 3H) 4.80 (s, 2H), 7.40-7.50 (m, 2H), 7.58-7.61 (d, 1H), 8.02-8.99 (m, 1H), 8.11-8.14 (d, 1H).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
2,6 dimethylquinaldine N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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